Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester)
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Overview
Description
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) is a chemical compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a pyran derivative, under controlled conditions. The reaction typically requires the presence of a catalyst and may be carried out in an organic solvent .
Industrial Production Methods
In an industrial setting, the production of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) include other pyran derivatives and heterocyclic compounds, such as:
- Tetrahydro-2H-pyran-2-ol
- Dimethylamino-pyran derivatives
- Pyran-2-ol acetate esters
Uniqueness
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64647-02-5 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[3-(dimethylamino)oxan-2-yl] acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(11)13-9-8(10(2)3)5-4-6-12-9/h8-9H,4-6H2,1-3H3 |
InChI Key |
KFBVRHIVYDGZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CCCO1)N(C)C |
Origin of Product |
United States |
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